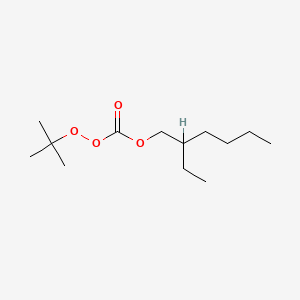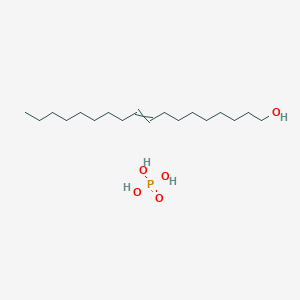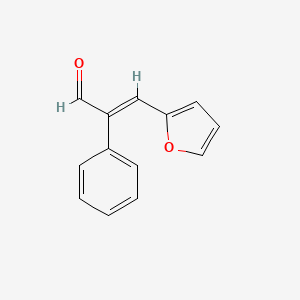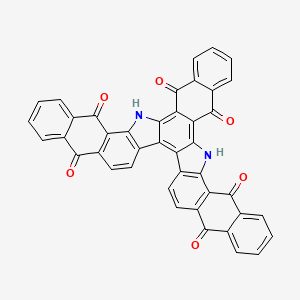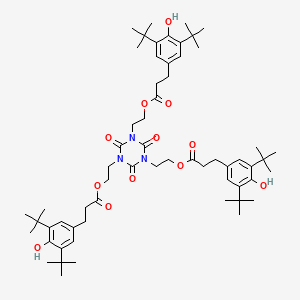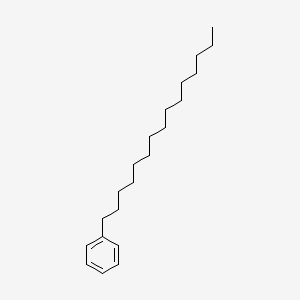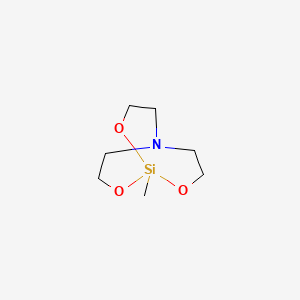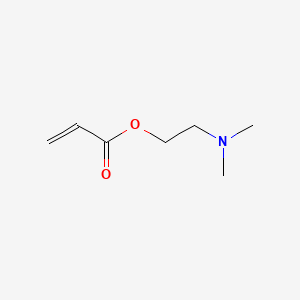
1-tert-Butyl-4-chlorobenzene
Descripción general
Descripción
1-tert-Butyl-4-chlorobenzene (1-t-BCB) is an organic compound belonging to the class of aromatic hydrocarbons. It is a colorless liquid with a sweetish odor and is used in a variety of industrial applications. 1-t-BCB has also been studied for its potential applications in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Electrochemical Aromatic Chlorination
1-tert-Butyl-4-chlorobenzene is involved in electrochemical aromatic chlorination processes. Research by Appelbaum et al. (2001) compared electrophilic and anodic chlorination mechanisms. They found that different mechanistic pathways are involved in these processes, with significant implications for synthetic chemistry and chemical engineering applications (Appelbaum et al., 2001).
Radical Chain Hydro-tert-butylation
Yeung and Warkentin (1976) explored the synthetic applications of α-hydroxydiazene systems, including the use of tert-butyl radicals in radical chain hydro-tert-butylation processes. This study is significant for understanding the regiochemistry and catalytic effects in organic synthesis, particularly for unsaturated compounds (Yeung & Warkentin, 1976).
Gas-phase Thermolysis Studies
The work of Mulder and Louw (2010) on the thermolysis of tert-butyl hydroperoxide with benzene and chlorobenzene provides insights into the behavior of these compounds at high temperatures. This research is relevant for understanding reaction mechanisms and safety considerations in industrial processes involving these chemicals (Mulder & Louw, 2010).
Selective C-h Activation
Ben-Ari et al. (2003) investigated the selective ortho C-h activation of haloarenes by an Ir(I) system. Their research provides valuable insights into the field of organometallic chemistry and catalysis, particularly in the context of C-H bond activation and functionalization (Ben-Ari et al., 2003).
Photolysis Studies
Adam and Oestrich (1993) studied the two-photon cleavage of benzil in the laser-jet and the intermolecular reactions of transient benzoyl and tert-butoxy radicals. This research contributes to our understanding of photochemical reactions and the behavior of radicals under specific conditions (Adam & Oestrich, 1993).
Methoxycarbonylation of Aryl Chlorides
Jiménez-Rodríguez et al. (2005) explored the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes. This study is significant for the development of new synthetic pathways in organic chemistry, particularly in the context of catalysis and functional group transformations (Jiménez-Rodríguez et al., 2005).
Oxidation Studies
Ratnikov et al. (2011) conducted dirhodium-catalyzed phenol and aniline oxidations with T-HYDRO, examining substrate scope and the mechanism of oxidation. This research has implications for the development of efficient oxidation processes in organic synthesis (Ratnikov et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 1-tert-Butyl-4-chlorobenzene is the benzene ring in organic compounds . The compound, being a derivative of benzene, interacts with other benzene compounds through electrophilic substitution reactions .
Mode of Action
this compound interacts with its targets through a process known as electrophilic substitution . The relative reactivity of the compound is influenced by the substituents on the benzene ring . The tert-butyl group in the compound increases the bulk, which hinders attack at the ortho-sites .
Biochemical Pathways
The biochemical pathways affected by this compound involve the electrophilic substitution reactions of benzene derivatives . The compound’s interaction with these pathways can lead to changes in the reactivity of the benzene ring, influencing the rate of electrophilic substitution .
Pharmacokinetics
The compound’s structure and properties suggest that it may have specific absorption, distribution, metabolism, and excretion characteristics that impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on the reactivity of benzene rings in organic compounds . By altering the rate of electrophilic substitution, the compound can significantly affect the chemical behavior of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by temperature and pressure . .
Análisis Bioquímico
Biochemical Properties
1-tert-Butyl-4-chlorobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in substitution reactions, where the tert-butyl group can influence the reactivity of the benzene ring. The compound can interact with enzymes that facilitate electrophilic substitution reactions, such as cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions often involve the formation of intermediate complexes that can lead to the activation or inhibition of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of receptors and enzymes involved in signal transduction. For instance, the compound can affect the expression of genes related to detoxification processes, leading to changes in cellular metabolism. Additionally, this compound has been observed to impact cell proliferation and apoptosis, potentially through its interactions with key regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The chlorine atom and the tert-butyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins. These interactions can lead to conformational changes in the protein structure, resulting in either inhibition or activation of the protein’s function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic imbalances .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse outcomes. These effects are often dose-dependent and can be influenced by the duration of exposure .
Metabolic Pathways
This compound is involved in metabolic pathways that include phase I and phase II reactions. In phase I reactions, the compound undergoes oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can then participate in phase II reactions, such as conjugation with glucuronic acid or sulfate, facilitating their excretion from the body. The interactions with these enzymes and cofactors are crucial for the compound’s detoxification and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and mitochondria. These organelles are involved in the compound’s metabolism and detoxification processes. Targeting signals and post-translational modifications can direct the compound to specific compartments, where it can exert its biochemical effects. The localization within these organelles is essential for its role in modulating cellular functions .
Propiedades
IUPAC Name |
1-tert-butyl-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTANKYQJQXSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063251 | |
| Record name | 4-tert-Butylchlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-56-3 | |
| Record name | 1-Chloro-4-(1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylchlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-1-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

